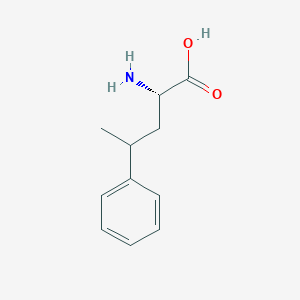
(S)-2-Amino-4-phenyl-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-4-phenyl-pentanoic acid, also known as L-phenylalanine, is an essential amino acid that plays a crucial role in the biosynthesis of proteins. It is one of the twenty standard amino acids commonly found in proteins and is classified as a non-polar, aromatic amino acid due to the presence of a benzyl side chain. This compound is vital for various metabolic processes and is a precursor for the synthesis of other important molecules such as tyrosine, dopamine, norepinephrine, and epinephrine.
Synthetic Routes and Reaction Conditions:
Strecker Synthesis: One of the classical methods for synthesizing this compound involves the Strecker synthesis, which includes the reaction of benzaldehyde with ammonia and hydrogen cyanide to form an aminonitrile intermediate. This intermediate is then hydrolyzed to yield the desired amino acid.
Enzymatic Synthesis: Enzymatic methods using phenylalanine ammonia-lyase (PAL) can also be employed to produce this compound from trans-cinnamic acid.
Industrial Production Methods:
Fermentation: Industrially, this compound is often produced through microbial fermentation using genetically engineered strains of Escherichia coli or Corynebacterium glutamicum. These microorganisms are optimized to overproduce the amino acid, which is then extracted and purified from the fermentation broth.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as tyrosine.
Reduction: Reduction reactions are less common for this compound but can be used to modify its structure.
Substitution: The amino group of this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution Reagents: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Tyrosine: Oxidation of this compound can yield tyrosine, another essential amino acid.
Derivatives: Various substituted phenylalanine derivatives can be synthesized through substitution reactions.
Scientific Research Applications
(S)-2-Amino-4-phenyl-pentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of peptides and proteins.
Biology: It plays a critical role in studying protein structure and function.
Medicine: It is investigated for its potential therapeutic effects in treating conditions such as depression, chronic pain, and vitiligo.
Industry: It is used in the production of artificial sweeteners like aspartame and in the synthesis of various pharmaceuticals.
Mechanism of Action
(S)-2-Amino-4-phenyl-pentanoic acid exerts its effects primarily through its role as a precursor for the synthesis of neurotransmitters. It is converted into tyrosine, which is further metabolized into dopamine, norepinephrine, and epinephrine. These neurotransmitters are crucial for regulating mood, cognition, and the body’s response to stress. The molecular targets include enzymes such as phenylalanine hydroxylase and tyrosine hydroxylase, which catalyze the conversion of phenylalanine to tyrosine and subsequently to other neurotransmitters.
Comparison with Similar Compounds
Tyrosine: Another aromatic amino acid that is synthesized from (S)-2-Amino-4-phenyl-pentanoic acid and shares similar metabolic pathways.
Tryptophan: An essential amino acid with an indole side chain, involved in the synthesis of serotonin and melatonin.
Histidine: An essential amino acid with an imidazole side chain, involved in the synthesis of histamine.
Uniqueness: this compound is unique due to its role as a precursor for multiple neurotransmitters and its involvement in various metabolic pathways. Its aromatic benzyl side chain distinguishes it from other amino acids and contributes to its specific chemical properties and biological functions.
Properties
IUPAC Name |
(2S)-2-amino-4-phenylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8?,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHGQIHRAUVHOE-HTLJXXAVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C[C@@H](C(=O)O)N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

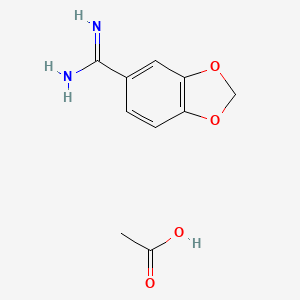
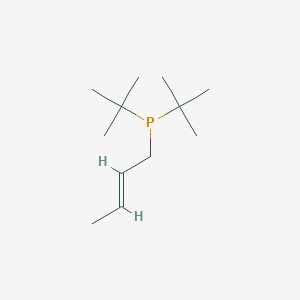
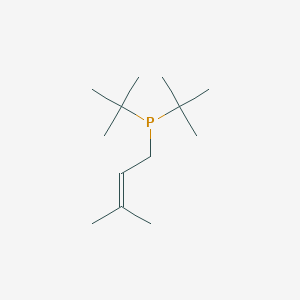

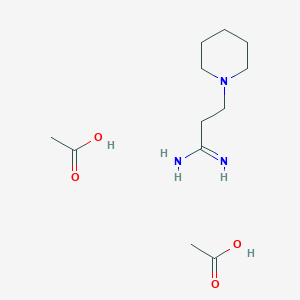
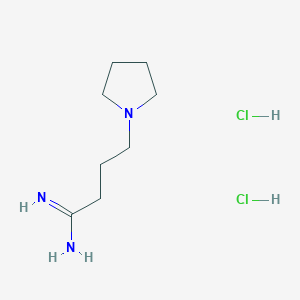
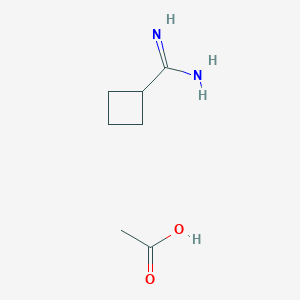
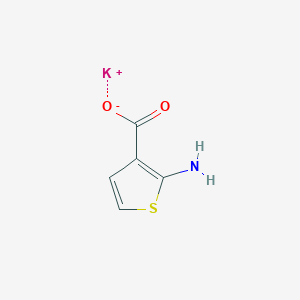
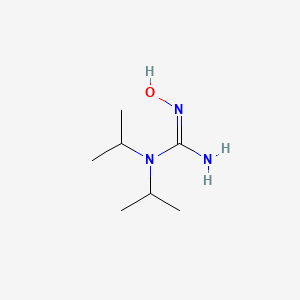
![1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride](/img/structure/B6354356.png)


![6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B6354374.png)
